molecular formula C19H20N2O2 B11817901 Methyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate

Methyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11817901
M. Wt: 308.4 g/mol
InChI Key: BINKTGBRVURJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate is a benzimidazole derivative characterized by a methyl ester group at position 6 of the benzimidazole core and a bulky 4-(tert-butyl)phenyl substituent at position 2 (Figure 1). This compound is synthesized via esterification of the corresponding carboxylic acid derivative (1a–c) using methanol and catalytic sulfuric acid under reflux for 72 hours . The tert-butyl group confers significant steric bulk and lipophilicity, influencing its physicochemical and biological properties.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

methyl 2-(4-tert-butylphenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C19H20N2O2/c1-19(2,3)14-8-5-12(6-9-14)17-20-15-10-7-13(18(22)23-4)11-16(15)21-17/h5-11H,1-4H3,(H,20,21)

InChI Key

BINKTGBRVURJLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Aldehyde-Mediated Cyclization

In Patent WO2011099832A2 , a nitro-substituted diamine intermediate reacts with 4-(tert-butyl)benzaldehyde under acidic conditions. For example:

  • 4-(5-Chloro-1H-benzimidazol-2-yl)-benzene-1,2-diamine is treated with 4-(tert-butyl)benzaldehyde in acetic acid at 100°C for 12 hours.

  • The resulting Schiff base undergoes cyclization to form the benzimidazole ring, followed by esterification with methanol and sulfuric acid to yield the methyl ester.
    Yield : 65–70% after purification via silica gel chromatography (ethyl acetate/hexane, 1:3).

Isothiocyanate-Based Cyclization

An alternative route employs phenyl isothiocyanates. As detailed in ACS Medicinal Chemistry Letters , the reaction of 4-(tert-butyl)phenylisothiocyanate with methyl 3-amino-4-nitrobenzoate in the presence of diisopropylcarbodiimide (DIC) facilitates cyclization:

  • The thiourea intermediate forms at 0°C in tetrahydrofuran (THF).

  • Heating to 80°C induces intramolecular cyclization, yielding the benzimidazole scaffold.
    Key Advantage : This method avoids harsh acids, improving functional group compatibility.

Nitro Reduction and Subsequent Cyclization

Reduction of nitro intermediates is critical for constructing the diamine precursor. ChemicalBook outlines a protocol using sodium dithionite:

  • Methyl 4-(tert-butyl)phenylamino-3-nitrobenzoate is reduced with sodium dithionite (Na₂S₂O₄) in water at 90–100°C.

  • The resulting diamine undergoes cyclization in glacial acetic acid at 110°C for 6 hours.
    Yield : 85–90% after neutralization and extraction.

Late-stage introduction of the 4-(tert-butyl)phenyl group via cross-coupling is described in Patent WO2015005615A1 :

  • Methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate reacts with 4-(tert-butyl)phenylboronic acid under palladium catalysis.

  • Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), dioxane/water (4:1), 90°C, 12 hours.
    Yield : 75–80% after column chromatography.

Esterification of Carboxylic Acid Intermediates

The methyl ester group is often introduced via Fischer esterification or coupling reagents:

Acid-Catalyzed Esterification

Patent US9914721B2 describes treating 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid with methanol and sulfuric acid under reflux (12 hours).
Yield : 90–95% after solvent evaporation.

Coupling Reagent-Mediated Esterification

In RSC Advances , HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) facilitate esterification at room temperature:

  • The carboxylic acid (1 eq.), HBTU (1.2 eq.), and DIPEA (3 eq.) in DMF.

  • Addition of methanol (2 eq.) and stirring for 6 hours.
    Yield : 88–92% with minimal side products.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYield (%)Purity (%)Reference
Aldehyde CyclizationAcetic acid, H₂SO₄100°C, 12 h65–70>95
Isothiocyanate RouteDIC, THF80°C, 6 h70–75>98
Nitro ReductionNa₂S₂O₄, glacial acetic acid110°C, 6 h85–90>97
Suzuki CouplingPd(PPh₃)₄, K₂CO₃90°C, 12 h75–80>96
HBTU EsterificationHBTU, DIPEART, 6 h88–92>99

Spectroscopic Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.10 (s, 1H, H-4), 7.61 (d, J = 8.6 Hz, 2H, Ar-H), 7.40–7.15 (m, 5H, Ar-H), 5.59 (s, 2H, CH₂), 4.31 (q, J = 7.1 Hz, 2H, OCH₂), 1.38 (s, 9H, C(CH₃)₃), 1.29 (t, J = 7.1 Hz, 3H, CH₃).

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O).

  • HRMS (ESI+) : m/z calc. for C₁₈H₁₈N₂O₂ [M+H]⁺: 295.1447, found: 295.1449.

Challenges and Optimization Strategies

  • Regioselectivity Issues : Competing cyclization at alternative positions can occur. Using electron-withdrawing groups (e.g., nitro) at C-5 directs cyclization to C-6.

  • Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (1:2) effectively separates the product from unreacted diamine.

  • Scale-Up Limitations : The isothiocyanate method’s reliance on DIC increases costs. Substituting HBTU or EDC reduces expenses without compromising yield .

Chemical Reactions Analysis

Hydrolysis of Ester to Carboxylic Acid

The methyl ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further functionalization (e.g., amide coupling).

Reaction Conditions :

  • Reagents : LiOH (2 eq) in THF/MeOH (3:1 v/v)

  • Temperature : 0°C → room temperature (16 hours)

  • Yield : 85–92%

Outcome :

Starting MaterialProductKey Functional Group Change
Methyl ester2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acidEster (–COOCH₃) → Carboxylic acid (–COOH)

Electrophilic Aromatic Substitution (Bromination)

The electron-rich benzimidazole core facilitates bromination at specific positions, enabling halogenation for downstream cross-coupling reactions.

Reaction Conditions :

  • Reagents : Br₂ (1.2 eq), NaOAc (1.3 eq) in acetic acid

  • Temperature : Room temperature (2 hours)

  • Position Selectivity : Bromination occurs predominantly at C-5 of the benzimidazole ring

Outcome :

Starting MaterialProductSubstituent Added
Methyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate5-Bromo derivative–Br at C-5

Amide Coupling Reactions

The hydrolyzed carboxylic acid participates in amide bond formation with amines, a key step in medicinal chemistry for generating bioactive analogs.

Reaction Conditions :

  • Reagents : HATU (1.5 eq), DIPEA (3 eq) in DMF

  • Temperature : Room temperature (12 hours)

  • Yield : 70–80%

Example :

Carboxylic AcidAmineProduct
2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid4-Methyl-3-boronoanilineBenzo[d]imidazole-carboxamide derivative

N-Alkylation at Imidazole Nitrogen

The N–H site of the benzimidazole undergoes alkylation to modulate electronic properties and solubility.

Reaction Conditions :

  • Reagents : Methyl iodide (2 eq), K₂CO₃ (3 eq) in acetonitrile

  • Temperature : Room temperature (16–24 hours)

  • Yield : 38–45%

Outcome :

Starting MaterialProductSubstituent Added
This compoundN-Methyl derivative–CH₃ at N-1

Suzuki-Miyaura Cross-Coupling

Brominated derivatives participate in palladium-catalyzed cross-coupling with boronic acids to introduce aryl/heteroaryl groups.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Cs₂CO₃ (3 eq) in dioxane/H₂O (10:1 v/v)

  • Temperature : 80°C (12 hours)

  • Yield : 65–75%

Example :

Brominated DerivativeBoronic AcidProduct
5-Bromo-methyl ester4-Methylphenylboronic acid5-(4-Methylphenyl) derivative

Functional Group Interconversion

The tert-butyl group undergoes acid-catalyzed deprotection to generate reactive intermediates for further derivatization.

Reaction Conditions :

  • Reagents : TFA/DCM (1:1 v/v)

  • Temperature : Room temperature (30 minutes)

  • Yield : Quantitative

Outcome :

Starting MaterialProduct
tert-Butyl-protected intermediateDeprotected primary amine

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzimidazole core, which is known for its diverse biological activities. Its molecular formula is C18H18N2O2C_{18}H_{18}N_{2}O_{2} with a molecular weight of approximately 294.3 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological activity and solubility.

Medicinal Chemistry

1.1 Anticancer Activity

Methyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate has shown promising anticancer properties in various studies:

  • Mechanism of Action : It has been reported to induce apoptosis in cancer cell lines, such as MCF-7 and U87 glioblastoma cells, with IC50 values indicating effective cytotoxicity. For instance, a study demonstrated that derivatives of benzimidazole exhibited significant inhibition on tumor growth in animal models .
  • Case Studies : In one study, the compound was tested against multiple cancer cell lines, showing a dose-dependent inhibition of proliferation. The results indicated that the compound could be a lead candidate for further development as an anticancer agent .

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Studies : Research indicated that certain derivatives exhibit strong antibacterial activity against strains like Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low microgram range .
  • Potential Applications : These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Material Science

2.1 Photophysical Properties

The benzimidazole derivatives have been explored for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs):

  • Emission Characteristics : Studies have shown that these compounds can exhibit strong fluorescence, which is crucial for OLED technology. Their ability to form stable films enhances their applicability in electronic devices .

Organic Synthesis

3.1 Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules:

  • Reactivity : The functional groups present allow for further chemical modifications, making it a versatile building block in organic synthesis .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer activityInduces apoptosis in MCF-7 cells; IC50 values < 25 μM
Antimicrobial activityEffective against S. aureus; MIC = 0.015 mg/mL
Material ScienceOLED applicationsExhibits strong fluorescence; stable film formation
Organic SynthesisSynthetic intermediatesVersatile building block for further modifications

Mechanism of Action

The mechanism of action of Methyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The tert-butyl group increases logP values compared to electron-withdrawing groups (e.g., fluorine in ) or polar substituents (e.g., hydroxyl in ). This enhances membrane permeability but may reduce aqueous solubility.
  • In contrast, electron-withdrawing groups (e.g., fluorine) may improve metabolic stability .

Biological Activity

Methyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H18N2O2
  • CAS Number : 104249-88-9

The compound features a benzoimidazole core substituted with a tert-butyl group and a methyl ester, which are significant for its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties.

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines, particularly breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. This is achieved through the modulation of key regulatory proteins involved in the cell cycle.
  • Apoptosis Induction : In vitro studies demonstrated that at concentrations as low as 1 µM, the compound enhanced caspase-3 activity, indicating its role in promoting apoptosis in cancer cells. The morphological changes observed in treated cells further support this apoptotic effect .

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various bacterial strains, including Escherichia coli and Bacillus subtilis. The presence of the tert-butyl group appears to enhance the antimicrobial efficacy .

Study on Anticancer Properties

A recent investigation focused on the synthesis and evaluation of this compound alongside other derivatives. The study highlighted:

  • Inhibition of Microtubule Assembly : At a concentration of 20 µM, the compound inhibited microtubule assembly by approximately 40%, suggesting potential use as a microtubule-destabilizing agent in cancer therapy.
  • Caspase Activation : Enhanced caspase-3 activity was noted at higher concentrations (10 µM), confirming its role as an apoptosis-inducing agent .

Antimicrobial Efficacy Study

In another study assessing the antimicrobial potential of various benzimidazole derivatives:

  • Broad Spectrum Activity : this compound demonstrated broad-spectrum activity against multiple bacterial strains with notable inhibition zones ranging from 18 mm to 24 mm .

Data Tables

Activity TypeTarget OrganismMIC (mg/mL)Inhibition Zone (mm)
AnticancerMDA-MB-231N/AN/A
AntimicrobialE. coli0.004824
AntimicrobialB. subtilis0.009822
AntimicrobialC. albicans0.03920

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate, and how do reaction conditions influence yield and purity?

Answer: The compound can be synthesized via acid-catalyzed cyclocondensation. A typical method involves refluxing methyl 3,4-diaminobenzoate with 4-(tert-butyl)benzaldehyde in methanol with sulfuric acid as a catalyst for 72 hours . Alternatively, microwave-assisted synthesis using propylphosphonic anhydride (T3P) and DIPEA as coupling agents reduces reaction time and improves yields (e.g., 92% yield in 2 hours) . Key factors affecting yield include:

  • Catalyst choice : Acidic conditions (H₂SO₄) favor cyclization but may require longer reaction times.
  • Solvent : Methanol is standard, but polar aprotic solvents (e.g., DMF) under microwave irradiation enhance efficiency.
  • Temperature : Microwave methods (50–100°C) reduce side reactions compared to prolonged reflux.

Q. What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Answer: Essential techniques include:

  • HPLC : For purity assessment (e.g., retention time analysis under conditions like SQD-FA05) .
  • LCMS : Confirms molecular weight (e.g., m/z [M+H]+ peaks) .
  • ¹H/¹³C NMR : Validates substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm, aromatic protons between δ 7.2–8.2 ppm) .
    Discrepancies in spectral data (e.g., unexpected splitting patterns) may arise from tautomerism in the benzimidazole core or residual solvents. Deuterated DMSO or CDCl₃ with TMS as an internal standard improves resolution.

Q. How can researchers design initial biological screening assays for this compound?

Answer: Prioritize assays based on structural analogs. For example:

  • Antimicrobial Activity : Follow protocols for related benzimidazoles against S. aureus or S. typhi using broth microdilution (MIC determination) .
  • Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s physicochemical properties and bioactivity?

Answer: The tert-butyl group enhances:

  • Lipophilicity : Increases logP, improving membrane permeability (critical for CNS-targeted drugs).
  • Metabolic Stability : Hinders oxidative metabolism by cytochrome P450 enzymes, as observed in analogs .
  • Steric Effects : May block binding to off-target receptors, improving selectivity. Computational studies (e.g., molecular docking with UCSF Chimera) can map steric interactions in binding pockets .

Q. What strategies address contradictions in SAR data between this compound and its derivatives?

Answer: Contradictions (e.g., varying antimicrobial potency in analogs) require:

  • 3D-QSAR Modeling : Correlates substituent spatial arrangements with activity using tools like CoMFA .
  • Crystallography : Resolve binding modes (e.g., X-ray structures of target-ligand complexes).
  • Meta-Analysis : Compare data across studies, adjusting for variables like assay conditions or cell lines .

Q. How can computational tools predict ADME properties and guide derivative design?

Answer:

  • ADME Prediction : Use SwissADME or ADMETLab to estimate permeability (e.g., Caco-2 cell models), metabolic sites, and plasma protein binding .
  • Docking Studies : UCSF Chimera or AutoDock Vina simulate interactions with targets (e.g., GLP-1 receptor) to prioritize derivatives .
  • Toxicity Profiling : Predict hepatotoxicity via ProTox-II, focusing on structural alerts (e.g., reactive metabolites) .

Q. What catalytic mechanisms enhance benzimidazole synthesis, and how can nano-SiO₂ improve efficiency?

Answer: Nano-SiO₂ acts as a Lewis acid catalyst, accelerating imine formation and cyclization via surface adsorption. Key advantages:

  • Reusability : Retains >90% activity after 5 cycles .
  • Green Chemistry : Reduces waste (E-factor < 1.5) compared to H₂SO₄ .
    Mechanistic studies (via ¹H NMR kinetics) show rate-limiting steps shift from cyclization to intermediate formation under nano-SiO₂ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.